N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde

Vue d'ensemble

Description

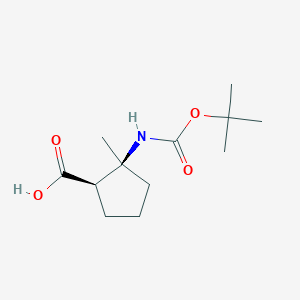

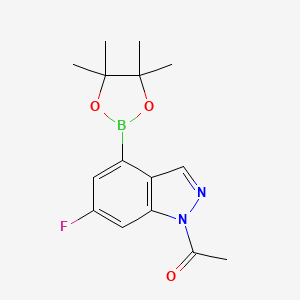

The N-Boc group is a common protecting group in organic chemistry. It’s used to protect amines during chemical synthesis, preventing them from reacting when you don’t want them to . The term “N-Boc” refers to the structure of this protecting group, which consists of a carbamate functional group where the carbonyl is bonded to a tert-butyl group .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The Boc group consists of a carbamate functional group where the carbonyl is bonded to a tert-butyl group . This structure is stable under a variety of conditions, making it a useful protecting group in organic synthesis .Chemical Reactions Analysis

The Boc group can be removed (deprotected) under acidic conditions . This deprotection is often carried out using trifluoroacetic acid (TFA), but other methods have also been reported .Applications De Recherche Scientifique

Amine Protection in Organic Chemistry

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry . It is also used in peptide synthesis . The Boc group can be removed using traditional methods, but these often have disadvantages such as high acidity, the use of expensive reagents, excessive amounts of catalysts and harmful solvents, as well as high temperatures .

Green Chemistry

An efficient and sustainable method for N-Boc deprotection has been described . This method uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This strategy has advantages in greening, simplicity, and short reaction times, making it a useful alternative to standard methods .

Ultrasound Irradiation

A simple, rapid, and efficient N-Boc protection of amines under ultrasound irradiation has been described . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . This procedure has the advantages of mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .

Continuous Flow Reactor

N-Boc deprotection is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . This facilitates product separation and enhances efficiency and productivity .

Cancer Therapeutics

Epigenetic Research

This compound is also used in epigenetic research.

LSD1 Activity Study

It serves as a tool for studying LSD1 activity.

Neuroscience and Immunology

The compound may have broader applications in other fields, such as neuroscience and immunology.

Mécanisme D'action

Target of Action

It’s known that the compound belongs to the class of boc-protected amines . These compounds are often used in organic synthesis, particularly in peptide chemistry, due to their stability towards a wide range of nucleophilic reagents and alkaline reaction conditions .

Mode of Action

The compound interacts with its targets through the Boc protecting group. The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be removed under anhydrous acidic conditions .

Biochemical Pathways

The compound plays a role in the protection and deprotection of amino groups in biochemical pathways, particularly in peptide synthesis . The Boc group can be introduced and removed under various conditions, allowing for the manipulation of complex polyfunctional molecules .

Result of Action

The introduction and removal of the Boc group allow for the manipulation of complex polyfunctional molecules, particularly in peptide synthesis . This manipulation can lead to the creation of various biologically active compounds.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the introduction and removal of the Boc group can be conducted under either aqueous or anhydrous conditions . Additionally, the compound’s stability towards a wide range of nucleophilic reagents and alkaline reaction conditions suggests that it could potentially be stable in various environments .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQREOBBZDSHPN-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

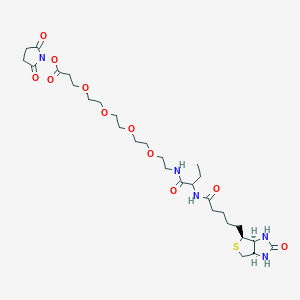

![Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B3098307.png)

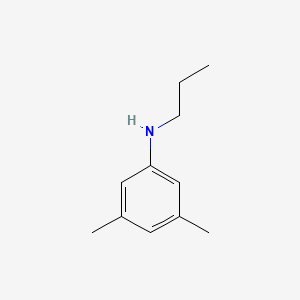

![L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B3098325.png)

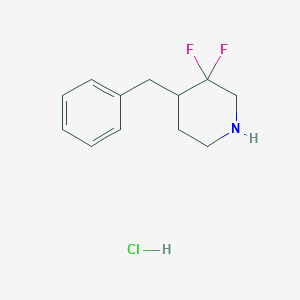

![5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3098374.png)

![5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B3098375.png)